1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a chemical compound that features a piperazine ring substituted with a pyridin-3-ylmethyl group and a 4-(trifluoromethyl)benzyl group. Compounds with piperazine rings are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: The piperazine ring is then substituted with pyridin-3-ylmethyl and 4-(trifluoromethyl)benzyl groups using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-ylmethyl)piperazine: Lacks the 4-(trifluoromethyl)benzyl group.
4-[4-(Trifluoromethyl)benzyl]piperazine: Lacks the pyridin-3-ylmethyl group.
1-Benzyl-4-(trifluoromethyl)piperazine: Similar structure but different substituents.
Uniqueness
1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both pyridin-3-ylmethyl and 4-(trifluoromethyl)benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H20F3N3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)17-5-3-15(4-6-17)13-23-8-10-24(11-9-23)14-16-2-1-7-22-12-16/h1-7,12H,8-11,13-14H2 |
InChI Key |
NSPUNWYKBWOAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC3=CN=CC=C3 |
Origin of Product |
United States |
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